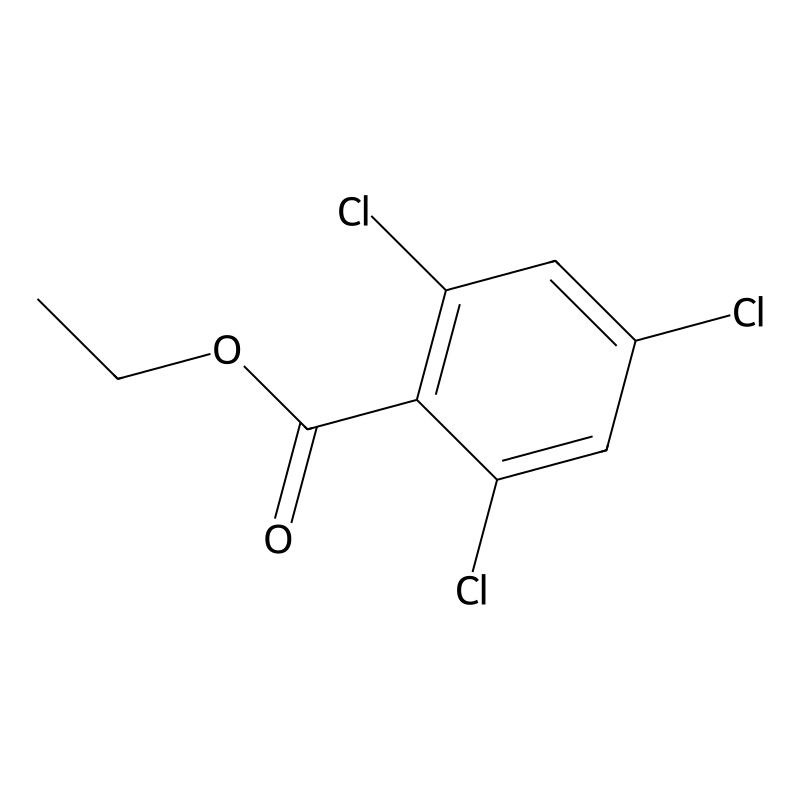Ethyl 2,4,6-trichlorobenzoate
Catalog No.
S3645308
CAS No.
73981-96-1
M.F
C9H7Cl3O2
M. Wt
253.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
73981-96-1
Product Name
Ethyl 2,4,6-trichlorobenzoate
IUPAC Name
ethyl 2,4,6-trichlorobenzoate
Molecular Formula
C9H7Cl3O2
Molecular Weight
253.5 g/mol
InChI
InChI=1S/C9H7Cl3O2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3
InChI Key
RUTZFTVBPCFIIQ-UHFFFAOYSA-N
SMILES
CCOC(=O)C1=C(C=C(C=C1Cl)Cl)Cl
Canonical SMILES
CCOC(=O)C1=C(C=C(C=C1Cl)Cl)Cl
Ethyl 2,4,6-trichlorobenzoate is an organochlorine compound with the molecular formula CₙH₃Cl₃O₂. It features a benzene ring substituted with three chlorine atoms at the 2, 4, and 6 positions, along with an ethyl ester functional group. This compound is of interest due to its unique structural properties and potential applications in various fields, including organic synthesis and agrochemicals.
Typical of aromatic esters and chlorinated compounds:
- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in substitution reactions. For instance, treatment with sodium methoxide can lead to the formation of ethyl 2-methoxy-4,6-dichlorobenzoate.
- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4,6-trichlorobenzoic acid and ethanol.
- Electrophilic Aromatic Substitution: The presence of chlorine atoms makes the benzene ring more reactive towards electrophiles. For example, nitration can occur to introduce a nitro group onto the aromatic ring.
Several methods are available for synthesizing ethyl 2,4,6-trichlorobenzoate:
- Chlorination of Ethyl Benzoate: Ethyl benzoate can be chlorinated using chlorine gas in the presence of a Lewis acid catalyst (like aluminum chloride) to introduce chlorine atoms at the desired positions on the benzene ring.
- Esterification Reaction: Another method involves the reaction between 2,4,6-trichlorobenzoic acid and ethanol in the presence of an acid catalyst to form ethyl 2,4,6-trichlorobenzoate.
- Direct Acylation: The compound may also be obtained through direct acylation of ethylene with trichloroacetyl chloride under suitable conditions.
The uniqueness of ethyl 2,4,6-trichlorobenzoate lies in its combination of three chlorine substituents on a benzoate structure which enhances its reactivity and potential applications compared to other similar compounds.
XLogP3
4
Hydrogen Bond Acceptor Count
2
Exact Mass
251.951163 g/mol
Monoisotopic Mass
251.951163 g/mol
Heavy Atom Count
14
General Manufacturing Information
Benzoic acid, 2,4,6-trichloro-, ethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Dates
Modify: 2023-08-20
Explore Compound Types
Get ideal chemicals from 750K+ compounds








